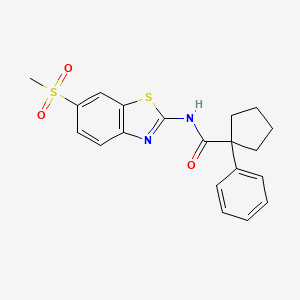

N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide

Description

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-27(24,25)15-9-10-16-17(13-15)26-19(21-16)22-18(23)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGLNVSGXPTSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This results in improved cognition and memory, particularly beneficial in conditions like Alzheimer’s disease.

Result of Action

The compound has shown promising results in the therapy of Alzheimer’s disease. It has demonstrated strong inhibition of AChE and Aβ 1-42 aggregation, which are key pathological markers of Alzheimer’s disease. Furthermore, it has shown neuroprotective properties and the ability to enhance cognition. Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound

Biological Activity

N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C23H20N2O3S2

- Molecular Weight : 432.55 g/mol

This structure features a benzothiazole moiety, which is known for its biological activity, including antitumor properties. The methylsulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression. Research indicates that compounds containing benzothiazole derivatives can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Antitumor Activity

A significant study published in PubMed highlighted the antitumor effects of benzothiazole derivatives, including those similar to this compound. The study demonstrated that these compounds could effectively reduce tumor growth in vivo by targeting specific signaling pathways involved in cancer cell survival and proliferation .

Case Studies

- Case Study on Multicellular Spheroids : A recent investigation explored the efficacy of various compounds, including those with similar structures to this compound, using multicellular spheroid models. This approach allowed for a more accurate assessment of drug penetration and efficacy compared to traditional monolayer cultures. The results indicated significant cytotoxic effects on spheroids treated with the compound, suggesting its potential as an anticancer agent .

- Phase 1 Clinical Trials : Some derivatives of benzothiazole have progressed to clinical trials, showing promise as prodrugs that are metabolically activated to exert their therapeutic effects selectively within tumor cells . This highlights the relevance of structural modifications in enhancing biological activity.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s methylsulfonyl group (-SO₂CH₃) is less lipophilic but similarly electron-withdrawing compared to the trifluoromethyl (-CF₃) group in Patent Compound and the nitro (-NO₂) group in 8a .

- Amide Linkage : The formamide group (-CONH-) in the target compound is less sterically hindered than the benzamide (-CONH-Ar) in 8a or the acetamide (-CH₂CONH-) in Patent Compound , which may enhance hydrogen-bonding interactions.

- Bulky Substituents : The phenylcyclopentyl group in the target compound introduces significant steric bulk, contrasting with the planar aromatic substituents (e.g., nitrobenzyloxy in 8a ), which could impact membrane permeability and target selectivity.

Physicochemical Properties

| Property | Target Compound | 8a | Patent Compound |

|---|---|---|---|

| LogP (Estimated) | ~3.5 | ~4.2 | ~2.8 |

| Solubility | Low (hydrophobic groups) | Moderate (polar nitro) | Moderate (methoxy) |

| Molecular Weight | ~415.5 | 554.5 | ~384.3 |

Key Observations:

- The phenylcyclopentyl group in the target compound increases hydrophobicity (higher LogP) compared to Patent Compound , which contains a methoxy group. However, 8a has a higher LogP due to its t-butylphenoxy and nitrobenzyloxy substituents.

- The lower molecular weight of the target compound compared to 8a may improve bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(6-(Methylsulfonyl)benzothiazol-2-yl) derivatives?

- Methodology : Synthesis typically involves N-acylation of benzothiazol-2-amine intermediates using chloroacetamide derivatives. For example, sodium-dispersed THF or DMAP-catalyzed reactions in DCM under ultrasonication are employed to improve reaction efficiency and yield . Precise stoichiometric ratios (e.g., 1:1.2 for amine-to-acyl chloride) and controlled temperatures (0–25°C) are critical to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How are spectroscopic techniques (IR, UV-Vis, NMR) applied to characterize this compound?

- Methodology :

- IR Spectroscopy : Key functional groups (e.g., sulfonyl S=O at ~1350–1150 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) are identified. Comparative analysis with reference spectra (e.g., nujol mulls) ensures structural consistency .

- NMR : ¹H/¹³C NMR resolves phenylcyclopentyl substituents (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Elemental Analysis : Microanalytical CHNS data (e.g., ±0.4% deviation) confirm purity .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodology : Software like Gaussian or ADF calculates properties such as logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, a TPSA >80 Ų suggests limited blood-brain barrier penetration, guiding bioavailability studies .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group position) influence bioactivity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with sulfonyl groups at positions 5 or 7 of the benzothiazole ring. Test antibacterial/antifungal activity via MIC assays (e.g., against S. aureus or C. albicans). Correlate activity with electronic effects (Hammett σ values) .

- Data Analysis : Use multivariate regression to link substituent electronegativity (e.g., sulfonyl vs. methyl) to IC₅₀ values in enzyme inhibition assays .

Q. How can researchers resolve contradictions between solubility and bioactivity data?

- Methodology :

- Crystallography : Analyze polymorphic forms (e.g., monophosphate salts) via X-ray diffraction. For instance, cis-2,6-dimethylmorpholine derivatives show improved solubility without compromising target binding .

- Solubility-Bioactivity Optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the formamide group) to enhance bioavailability while retaining potency .

Q. What analytical methods validate compound purity and stability under experimental conditions?

- Methodology :

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the methylsulfonyl group) under accelerated stability conditions (40°C/75% RH) .

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) media to identify labile sites .

Data-Driven Research Challenges

Q. How do crystallographic data inform formulation strategies?

- Key Data :

| Property | Value/Observation | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Solubility (pH 7.4) | 12 µg/mL (free base) → 450 µg/mL (monophosphate salt) |

- Application : Salt formation (e.g., monophosphate) improves aqueous solubility by 37.5-fold, critical for in vivo dosing .

Q. What mechanistic insights link this compound to kinase inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or VEGFR-2 kinases. Key interactions:

- Sulfonyl group with Lys721 (EGFR) via hydrogen bonding.

- Benzothiazole core with hydrophobic pocket (Val702) .

- Enzyme Assays : Measure IC₅₀ values (nM range) using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .

Cross-Disciplinary Approaches

Q. How can synthetic chemistry and pharmacology collaborate to optimize this compound?

- Integrated Workflow :

Synthesis : Introduce trifluoromethyl groups (via Ullmann coupling) to enhance metabolic stability .

Pharmacokinetics : Conduct microsomal stability assays (human liver microsomes) to quantify t₁/₂ improvements (e.g., from 1.2 h to 4.5 h) .

In Vivo Testing : Use xenograft models (e.g., MDA-MB-231 breast cancer) to correlate structural changes with tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.